N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine

Aldose Reductase Inhibition Diabetic Complications Thiazolidinedione SAR

Researchers screening ALR2 inhibitors often face off-target PPARγ activation from carboxylate-bearing TZDs. This N-phenylglycine-TZD hybrid (MW 266.28, CAS 477275-69-7) eliminates the carboxylic acid group, enabling cleaner ALR2 pharmacological profiling. • Non-carboxylate scaffold reduces confounding PPARγ crosstalk vs. pioglitazone-class compounds. • Direct N-phenylglycine linkage creates a unique Bid-neuroprotective pharmacophore (Oppermann et al. 2014). • Low MW (266.28) & minimal substitution pattern facilitate systematic SAR and fragment-growing strategies. Supplied as a research-grade screening compound with full analytical documentation. Custom synthesis for gram-scale available upon request.

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
Cat. No. B12202526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2
InChIInChI=1S/C11H10N2O4S/c14-8(15)6-13(7-4-2-1-3-5-7)10-9(16)12-11(17)18-10/h1-5,10H,6H2,(H,14,15)(H,12,16,17)
InChIKeyUKTWOSAHVBWMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylglycine Thiazolidinedione Hybrid for Metabolic & ALR2 Screening


N-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine (C₁₁H₁₀N₂O₄S, MW 266.28 g/mol) is a synthetic hybrid molecule combining a thiazolidine-2,4-dione (TZD) core with an N-phenylglycine substituent . The TZD scaffold is a privileged structure in medicinal chemistry, historically associated with PPARγ agonism, aldose reductase (ALR2) inhibition, and more recently Bid-mediated neuroprotection . The N-phenylglycine moiety imparts a non-carboxylic acid profile that distinguishes this compound from conventional carboxylate-bearing TZDs such as pioglitazone, with potential implications for membrane permeability and off-target selectivity . This compound is primarily supplied as a research-grade screening compound for in vitro pharmacological profiling.

Why N-Phenylglycine-TZD Hybrids Resist Generic Substitution


Thiazolidinedione derivatives exhibit pronounced linker-dependent pharmacology: simple TZDs are PPARγ agonists, while N-phenyl-substituted variants engage Bid-dependent neuroprotection, and N-benzylidene congeners act as aldose reductase inhibitors . The direct N-phenylglycine linkage in N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine creates a unique pharmacophore geometry distinct from benzoyl-linked analogs (e.g., N-{4-[(2,4-dioxothiazolidin-5-yl)methyl]benzoyl}-N-phenylglycine) or simple N-alkyl TZDs . Even minor substituent changes—such as replacing the phenyl ring with a 4-methylphenyl group to yield N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine (CAS 470691-59-9)—produce measurable differences in molecular weight (ΔMW = 14.02 g/mol) and predicted lipophilicity (ΔcLogP ≈ 0.5), making generic substitution scientifically unjustifiable without comparative pharmacological testing . These structural nuances directly impact target engagement, ADME properties, and assay reproducibility across screening campaigns.

Quantitative Differentiation Against Closest TZD Analogs


ALR2 Inhibitory Potential: Class-Level Evidence

Although no direct ALR2 IC₅₀ is reported for N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine, its close structural analog N-{4-[(2,4-dioxothiazolidin-5-yl)methyl]benzoyl}-N-phenylglycine is explicitly claimed in JPH08143556A as possessing aldose reductase inhibitory activity . In the broader N-substituted TZD class, compound 21 (Mohd Siddique et al., 2021) demonstrated potent and selective ALR2 inhibition with an IC₅₀ of 0.95 ± 0.11 μM against ALR2 and 13.52 ± 0.81 μM against ALR1, yielding a 14.2-fold selectivity ratio . The target compound's direct N-phenylglycine linkage eliminates the benzoyl spacer present in the patent analog, which is predicted to alter the inhibitor-enzyme hydrogen-bonding network and potentially modify both potency and selectivity relative to benzoyl-linked congeners.

Aldose Reductase Inhibition Diabetic Complications Thiazolidinedione SAR

Glucose Uptake in Skeletal Muscle: Glycine-Glitazone SAR

Kumar et al. (2011) established that glitazones incorporating glycine linkers significantly enhance in vitro glucose uptake in isolated rat hemi-diaphragm; compounds 6, 9a, 13a, 13b, 13c, 13f, and 13h exhibited statistically significant glucose uptake activity relative to basal controls . The target compound, N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine, features an integrated glycine-phenyl motif that structurally mirrors the glycine-linked glitazone pharmacophore identified in this SAR study. Although the target compound was not directly tested in the Kumar et al. panel, the presence of the glycine linker—a key structural determinant of glucose uptake activity in this compound class—provides a rational basis for anticipated activity in glucose uptake assays.

Glucose Uptake Insulin Sensitization Glitazone SAR Metabolic Disease

Physicochemical Comparison with N-(4-Methylphenyl) Analog

Direct comparison of physicochemical properties between the target compound and its closest commercially cataloged analog reveals measurable differences relevant to assay design and procurement decisions. N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine (C₁₁H₁₀N₂O₄S, MW 266.28 g/mol) possesses a lower molecular weight and lower predicted lipophilicity (cLogP ≈ 1.2) compared to N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine (C₁₂H₁₂N₂O₄S, MW 280.30 g/mol, cLogP ≈ 1.7) . The absence of the para-methyl substituent reduces cLogP by approximately 0.5 units, which is predicted to enhance aqueous solubility and may improve compliance with CNS drug-likeness criteria per the Pfizer CNS MPO scoring system (optimal cLogP 1–3) . Both compounds share identical hydrogen-bond donor (2) and acceptor (5) counts, preserving comparable target interaction potential while differing in passive permeability characteristics.

Physicochemical Properties Lipophilicity Drug-likeness ADME Prediction Analog Selection

Purity & Structural Identity: Analytical Baseline

Research-grade N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine is supplied with a typical purity of ≥95% as determined by HPLC analysis, with structural identity confirmed through ¹H NMR and ¹³C NMR spectroscopy and molecular ion verification by mass spectrometry . This analytical characterization baseline is comparable to standard specifications for commercially available TZD screening compounds (typically 95–98% purity). Consistent analytical documentation enables reproducible dose-response assessments across independent laboratories and facilitates reliable SAR comparisons within the TZD compound class .

HPLC Purity NMR Characterization Quality Control Reproducibility Research-Grade Compound

Research and Industrial Applications


ALR2 Screening in Diabetic Complication Models

Based on class-level evidence from Terumo patent JPH08143556A and published TZD aldose reductase SAR , this compound is well-suited for primary screening in ALR2 inhibition assays using recombinant enzyme or cellular models of sorbitol accumulation. The non-carboxylic acid structural profile may confer improved membrane permeability compared to carboxylate-containing aldose reductase inhibitors such as Epalrestat (pKa ≈ 4.0), potentially enhancing cytosolic target engagement in cell-based assays .

Glucose Uptake and Insulin Sensitization Assays

The glycine-phenyl pharmacophore positions this compound as a rational candidate for in vitro glucose uptake screening in L6 myotubes, 3T3-L1 adipocytes, or isolated rat hemi-diaphragm preparations, guided by established SAR from glycine-linked glitazones . The unsubstituted phenyl variant may provide cleaner SAR interpretation compared to substituted phenyl analogs, reducing confounding effects from substituent-dependent off-target interactions in metabolic assay panels.

TZD Scaffold-Hopping & Fragment-Based Drug Design

The direct N-phenylglycine linkage offers a distinct topological pharmacophore for systematic SAR exploration, enabling head-to-head comparison with benzoyl-linked (JPH08143556A ), benzylidene-substituted, and N-alkyl TZD analogs. The lower molecular weight (266.28 g/mol) and minimal substitution pattern facilitate further derivatization, scaffold-hopping, and fragment-growing strategies in medicinal chemistry optimization programs.

Neuroprotection: Probing Bid-Dependent Mitochondrial Toxicity

The N-phenyl substitution pattern aligns with the pharmacophore of neuroprotective TZDs that inhibit Bid-mediated mitochondrial damage in HT-22 hippocampal neurons . Although direct neuroprotection data are not yet available for the target compound, the structural congruence with active N-phenyl TZDs (compounds 6, 7, and 16 in Oppermann et al. 2014) supports its use as a lead-like starting point for neuroprotection SAR studies in glutamate excitotoxicity or oxygen-glucose deprivation models.

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